molecular formula C22H17N3O5S B2935205 N-(3-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)-2-oxo-2H-chromene-3-carboxamide CAS No. 897614-66-3

N-(3-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)-2-oxo-2H-chromene-3-carboxamide

Cat. No. B2935205
CAS RN: 897614-66-3
M. Wt: 435.45
InChI Key: OYEPUWBMNODAOJ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of pyridazine and pyridazinone derivatives, which are similar to the compound , has been discussed in various scientific literature . These compounds have been shown to have numerous practical applications and are present in some commercially available drugs and agrochemicals .

Scientific Research Applications

Antimicrobial Activity

Pyridazine derivatives have been recognized for their antimicrobial properties. The ethylsulfonyl group attached to the pyridazin-3-yl moiety could potentially enhance the compound’s ability to inhibit the growth of various bacteria and fungi, making it a candidate for developing new antimicrobial agents .

Antidepressant and Anxiolytic Effects

The structural complexity of this compound suggests potential activity in the central nervous system. Its application in neuropsychiatric disorders such as depression and anxiety could be explored, given the pharmacological activities observed in related pyridazine and pyridazinone derivatives .

Anti-Hypertensive Properties

Compounds with a pyridazine scaffold have shown anti-hypertensive effects. This particular compound could be studied for its vasodilatory properties, which might contribute to the development of new anti-hypertensive medications .

Anticancer Research

The presence of a 2-oxo-2H-chromene-3-carboxamide group in the compound’s structure is indicative of potential anticancer activity. Research into its mechanism of action could lead to the discovery of novel pathways for cancer treatment .

Antiplatelet and Anticoagulant Applications

Pyridazinone derivatives have been associated with antiplatelet activity. This compound could be investigated for its use in preventing thrombosis, thereby contributing to cardiovascular disease management .

Agrochemical Design

The pyridazine ring is a common feature in many herbicides. This compound’s unique substituents may offer new avenues for the design of agrochemicals that are more efficient and environmentally friendly .

Material Synthesis

Due to its distinctive molecular framework, this compound could be utilized in the synthesis of advanced materials, potentially impacting fields such as nanotechnology and polymer science.

Catalysis

The compound’s structure may afford it catalytic properties, making it useful in various chemical reactions. Its potential as a catalyst in organic synthesis could be a significant area of application.

properties

IUPAC Name

N-[3-(6-ethylsulfonylpyridazin-3-yl)phenyl]-2-oxochromene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17N3O5S/c1-2-31(28,29)20-11-10-18(24-25-20)14-7-5-8-16(12-14)23-21(26)17-13-15-6-3-4-9-19(15)30-22(17)27/h3-13H,2H2,1H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYEPUWBMNODAOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)C1=NN=C(C=C1)C2=CC(=CC=C2)NC(=O)C3=CC4=CC=CC=C4OC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)-2-oxo-2H-chromene-3-carboxamide

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